molecular formula C6H10O B3053887 3-Ethoxybut-1-yne CAS No. 56800-12-5

3-Ethoxybut-1-yne

Cat. No.: B3053887
CAS No.: 56800-12-5
M. Wt: 98.14 g/mol
InChI Key: MQHNYRINDRJNQK-UHFFFAOYSA-N
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Description

3-Ethoxybut-1-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its IUPAC name, 1-Butyne, 3-ethoxy. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxybut-1-yne can be synthesized through several methods. One common method involves the reaction of propargyl bromide with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydration of 1-butyne in the presence of ethyl alcohol. This method involves the use of a catalyst such as palladium on carbon to facilitate the addition of the ethoxy group to the alkyne, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxybut-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium ethoxide (NaOEt), Ethyl alcohol (EtOH)

Major Products Formed

Scientific Research Applications

3-Ethoxybut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the ethoxy group. The triple bond makes it a reactive species, capable of undergoing addition reactions, while the ethoxy group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-1-butene: Similar in structure but contains a double bond instead of a triple bond.

    2-Ethoxy-1-buten-3-yne: Contains an additional ethoxy group and a different position of the triple bond.

    1-Butyne, 3-ethoxy: Another name for 3-Ethoxybut-1-yne .

Uniqueness

This compound is unique due to its combination of an ethoxy group and a triple bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

3-ethoxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNYRINDRJNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546525
Record name 3-Ethoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56800-12-5
Record name 3-Ethoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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